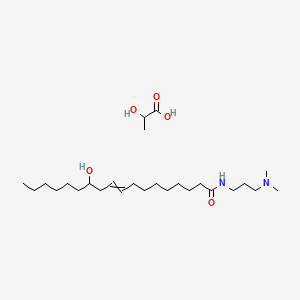![molecular formula C11H13FN2 B1168491 methyl 5-bromo-10-hydroxy-8-methyl-3,11-dioxo-1H-oxepino[4,3-b]chromene-1-carboxylate CAS No. 101023-71-6](/img/structure/B1168491.png)
methyl 5-bromo-10-hydroxy-8-methyl-3,11-dioxo-1H-oxepino[4,3-b]chromene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 5-bromo-10-hydroxy-8-methyl-3,11-dioxo-1H-oxepino[4,3-b]chromene-1-carboxylate is a natural product found in Monilinia fructicola with data available.
Aplicaciones Científicas De Investigación
Synthetic Routes and Derivatives
- Methyl 4-hydroxy-2-(trifluoromethyl)-4H-chromenes-3-carboxylate derivatives, synthesized from trifluoromethylated building blocks, can be converted into multifunctional benzoxepins, demonstrating the potential for creating diverse chromene-based compounds (Wen et al., 2012).
- Synthesis of methyl esters of selenophene-containing polycyclic heterocycles, like 3-bromo-2-(2-hydroxy-2-propyl)-7-oxo-7H-selenolo[2,3-f]chromene-8-carboxylic acid, has been developed, showing the feasibility of synthesizing complex chromene structures (Arsenyan et al., 2011).
Molecular Structure Analysis
- The molecular and crystal structure of various chromene derivatives, such as ethyl 2-amino-3-cyano-1′-cyclohexyl-2′,5-dioxo-5′-phenyl-1′,2′-dihydro-5H-spiro[pyrano[3,2-c]chromene-4,3′-pyrrole]-4′-carboxylate, has been determined, emphasizing the importance of structural analysis in understanding these compounds (Dmitriev et al., 2015).
Photochromic Behaviour
- The study of methyl-induced linear and angular thieno-2H-chromenes for their photochromic behavior highlights the potential of chromene derivatives in materials science and photophysics (Queiroz et al., 2003).
Receptor Binding Studies
- Research on 6-bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid and its role in studying GPR35, a G protein-coupled receptor, demonstrates the application of chromene derivatives in receptor binding studies (Thimm et al., 2013).
Crystal Structure Analysis
- Analysis of crystal structures like methyl 8-bromo-3-phenyl-5a,9a-dihydro-3H-chromen[4,3-c][1,2]isoxazole-3a(4H)-carboxylate further contributes to the understanding of chromene-based molecular architectures (Malathy et al., 2016).
Antioxidant Activity
- The synthesis and evaluation of 10-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-methyl-1H,10H-pyrano[4,3-b]chromen-1-ones, highlighting the antioxidant activities of these compounds, indicate their potential in pharmacological research (Saher et al., 2018).
Propiedades
Número CAS |
101023-71-6 |
|---|---|
Nombre del producto |
methyl 5-bromo-10-hydroxy-8-methyl-3,11-dioxo-1H-oxepino[4,3-b]chromene-1-carboxylate |
Fórmula molecular |
C11H13FN2 |
Peso molecular |
0 |
Nombre IUPAC |
methyl 5-bromo-10-hydroxy-8-methyl-3,11-dioxo-1H-oxepino[4,3-b]chromene-1-carboxylate |
InChI |
InChI=1S/C16H11BrO7/c1-6-3-8(18)11-9(4-6)23-14-7(17)5-10(19)24-15(16(21)22-2)12(14)13(11)20/h3-5,15,18H,1-2H3 |
SMILES |
CC1=CC(=C2C(=C1)OC3=C(C2=O)C(OC(=O)C=C3Br)C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




